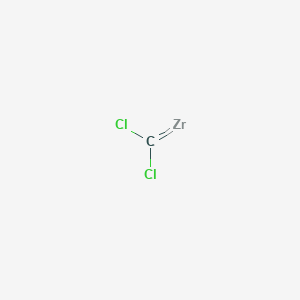
(Dichloromethylidene)zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethylidene)zirconium is a chemical compound that features a zirconium atom bonded to a dichloromethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)zirconium typically involves the reaction of zirconium tetrachloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
ZrCl4+CH2Cl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: (Dichloromethylidene)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides are common reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various substituted zirconium compounds
Aplicaciones Científicas De Investigación
(Dichloromethylidene)zirconium has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials, including ceramics and coatings.
Mecanismo De Acción
The mechanism of action of (Dichloromethylidene)zirconium involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial for its catalytic activity and other applications.
Comparación Con Compuestos Similares
Zirconium Tetrachloride (ZrCl₄): A common precursor in the synthesis of zirconium compounds.
Zirconium Dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium Halides: Including zirconium dichloride and zirconium tetrafluoride, which have distinct chemical properties and applications.
Uniqueness: (Dichloromethylidene)zirconium is unique due to its specific bonding arrangement and reactivity
Propiedades
Número CAS |
137744-15-1 |
|---|---|
Fórmula molecular |
CCl2Zr |
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
dichloromethylidenezirconium |
InChI |
InChI=1S/CCl2.Zr/c2-1-3; |
Clave InChI |
SFCAOIWKNMZXRX-UHFFFAOYSA-N |
SMILES canónico |
C(=[Zr])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
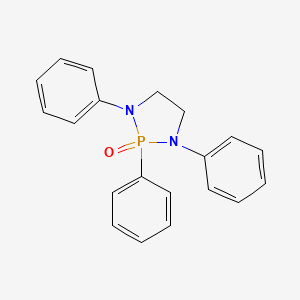
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
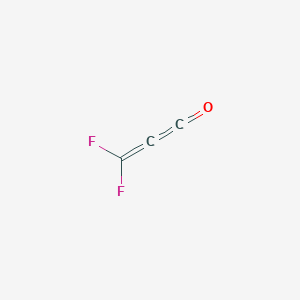
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)

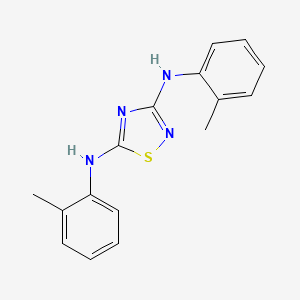
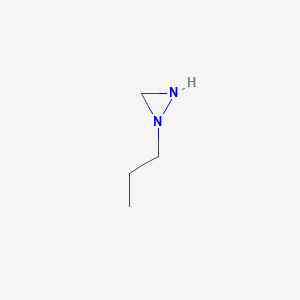

silane](/img/structure/B14288743.png)
